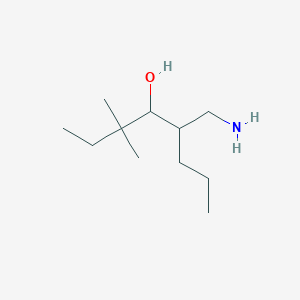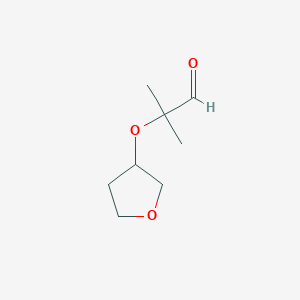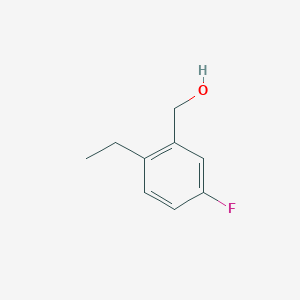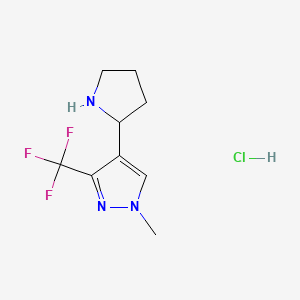
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can be compared with other similar compounds, such as:
1-methyl-4-(pyrrolidin-2-yl)piperidine: This compound has a similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H13ClF3N3 |
|---|---|
Molekulargewicht |
255.67 g/mol |
IUPAC-Name |
1-methyl-4-pyrrolidin-2-yl-3-(trifluoromethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c1-15-5-6(7-3-2-4-13-7)8(14-15)9(10,11)12;/h5,7,13H,2-4H2,1H3;1H |
InChI-Schlüssel |
QLZPEQHIARQBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


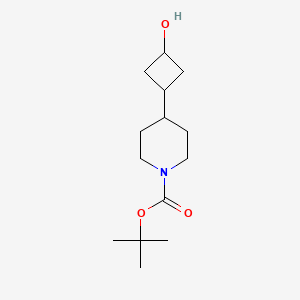
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
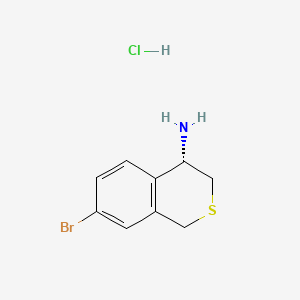
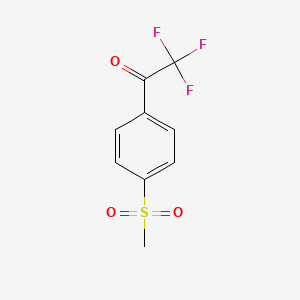
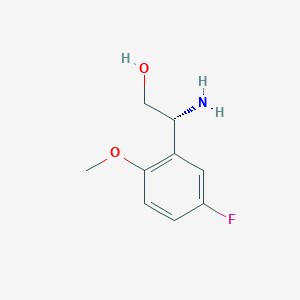
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
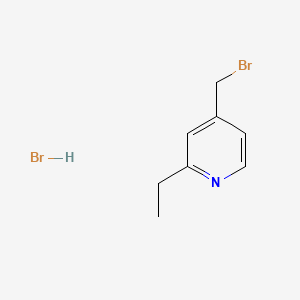
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)

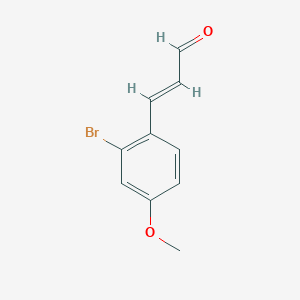
![rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacidhydrochloride](/img/structure/B13560358.png)
